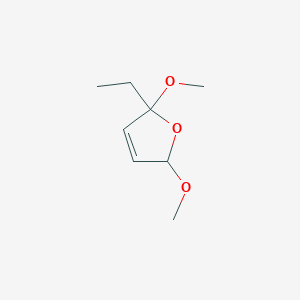
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate is an organic compound with a unique structure that includes a cyclohexane ring substituted with four methyl groups and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate typically involves the reaction of 2,2,5,5-Tetramethyl-4-oxocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2,2,5,5-Tetramethyl-4-oxocyclohexanol+Methanesulfonyl chloride→2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles.
Reduction: The ketone group can be reduced to an alcohol.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, sodium methoxide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, ethers, or other substituted cyclohexanes.
Reduction: The major product is 2,2,5,5-Tetramethyl-4-hydroxycyclohexyl methanesulfonate.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate involves its interaction with molecular targets through its functional groups. The methanesulfonate group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can modulate the compound’s activity and interactions with biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyl-4-oxocyclohexanol: The alcohol precursor to the methanesulfonate.
2,2,5,5-Tetramethyl-4-hydroxycyclohexyl methanesulfonate: The reduced form of the compound.
2,2,5,5-Tetramethylcyclohexanone: A related ketone without the methanesulfonate group.
Uniqueness
2,2,5,5-Tetramethyl-4-oxocyclohexyl methanesulfonate is unique due to the presence of both a ketone and a methanesulfonate group, which allows it to participate in a wide range of chemical reactions
Properties
CAS No. |
86838-58-6 |
|---|---|
Molecular Formula |
C11H20O4S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
(2,2,5,5-tetramethyl-4-oxocyclohexyl) methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-10(2)7-9(15-16(5,13)14)11(3,4)6-8(10)12/h9H,6-7H2,1-5H3 |
InChI Key |
BYBSSILIDHHWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(CC1=O)(C)C)OS(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



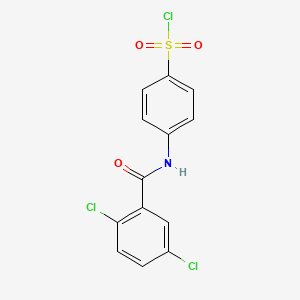
![8-Methoxy-2,2,7-trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14402283.png)
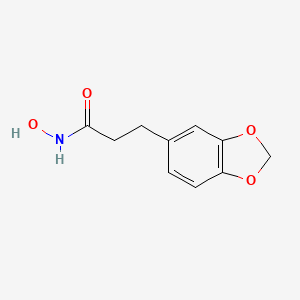
![10-Fluoro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14402296.png)
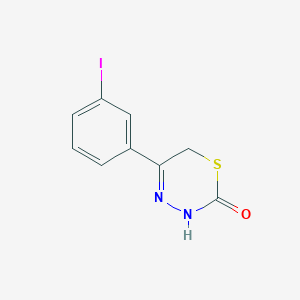
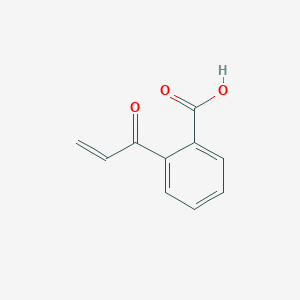
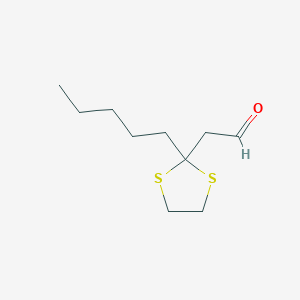
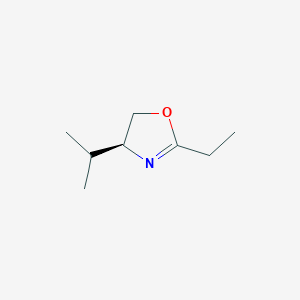
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
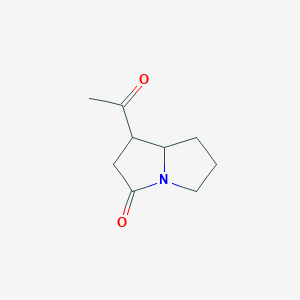
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)

